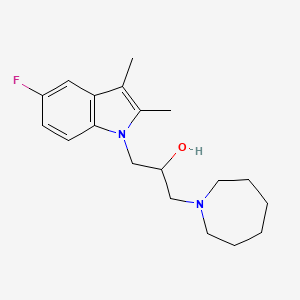

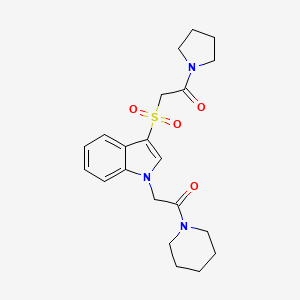

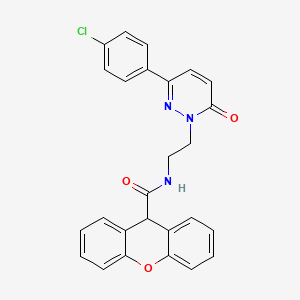

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as AZD-5363, is a highly selective and potent inhibitor of the protein kinase B (PKB) enzyme. PKB plays a crucial role in regulating various cellular processes, including cell growth, survival, and metabolism. Therefore, the inhibition of PKB activity by AZD-5363 has significant implications in cancer research and treatment.

科学的研究の応用

Structural Studies and Conformations

Research on structural studies of related compounds provides insights into the crystal structures and solution conformations of fungicidal azolylmethanes, including compounds with benzyl and tert-butyl groups. These studies involve nuclear magnetic resonance (n.m.r.) spectroscopy and infrared spectroscopy, which indicate intramolecular hydrogen bonding and different modes of binding at the active site in various compounds (Anderson et al., 1984).

Molecular Logic System Development

A novel fluorophore, 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one (L), was synthesized, demonstrating potential as a molecular switch controlled by pH. This fluorophore also acts as a protic solvent polarity sensor and a selective fluorescence quencher for Hg2+ ions, suggesting its application as a multiple-mode molecular logic system (Zhang et al., 2008).

Optimization of Azepane Derivatives

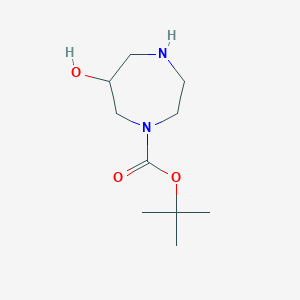

Novel azepane derivatives were prepared and evaluated for inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). The study involved structural modifications to enhance plasma stability and in vitro inhibitory activity, contributing to the development of potential therapeutic compounds (Breitenlechner et al., 2004).

Antifungal Activity Research

The synthesis and optimization of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were conducted as analogs of fluconazole, demonstrating significant antifungal activity against Candida species. This research included molecular docking calculations and molecular dynamics simulations to understand the biological activity of these compounds (Lebouvier et al., 2020).

Synthesis and Imaging Applications

Research on the synthesis of radioligands like (S,S)-CFMME and (R)-OHDMI, potent inhibitors of norepinephrine reuptake, provides insights into the development of compounds for imaging central norepinephrine transporters (NET) with positron emission tomography (PET) (Schou et al., 2006).

Fluorination Techniques in Chemistry

Studies on the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including indoles, provide valuable techniques for synthesizing fluorinated compounds, which are important in pharmaceutical and agrochemical research (Yuan et al., 2017).

特性

IUPAC Name |

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O/c1-14-15(2)22(19-8-7-16(20)11-18(14)19)13-17(23)12-21-9-5-3-4-6-10-21/h7-8,11,17,23H,3-6,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSGOLHUUGGVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2600093.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)

![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)

![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)